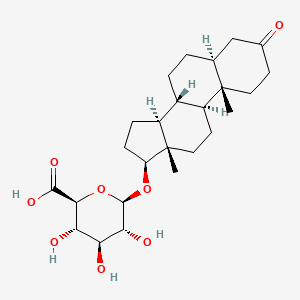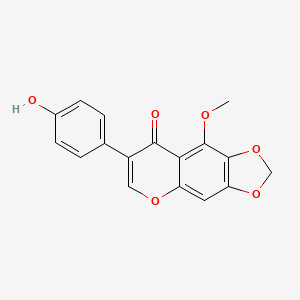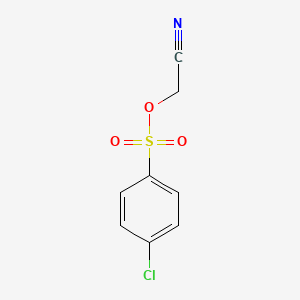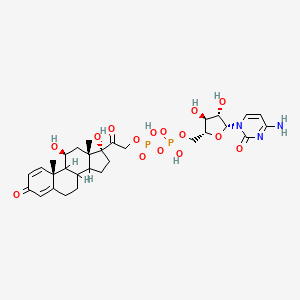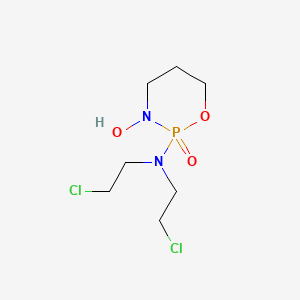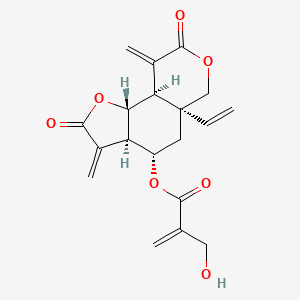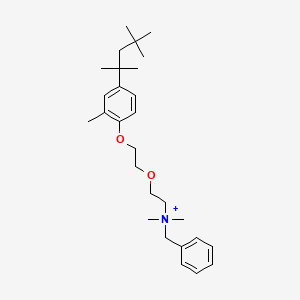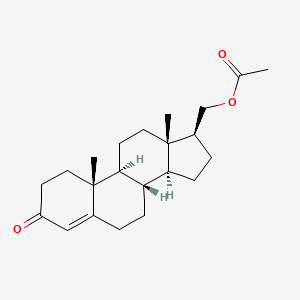
17beta-(Hydroxymethyl)androst-4-en-3-one acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17beta-(Hydroxymethyl)androst-4-en-3-one acetate is a steroid ester.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
Synthesis of Related Compounds : 17beta-Acetoxy-5alpha-androstan-3-one (stanolone acetate), a related compound, was used in the efficient synthesis of 5alpha-androst-1-ene-3,17-dione, a prodrug of 1-testosterone. This synthesis demonstrates the potential of using similar compounds in the production of clinically significant steroids (Zhang & Qiu, 2006).
Microbial Transformation : Microbial transformation studies on androst-4-ene-3,17-dione by Beauveria bassiana fungus showed the production of various hydroxylated and reduced metabolites. This indicates a potential for biotechnological applications in steroid modification (Xiong et al., 2006).
Metabolic Pathways : A study on the metabolism of 4-hydroxyandrost-4-ene-3,17-dione identified various phase-I and phase-II metabolites. Understanding these metabolic pathways can be crucial for drug development and doping control (Kohler et al., 2007).
Biological Activity and Potential Therapeutic Uses
Anti-Inflammatory Properties : 3beta-Acetoxy-17beta-hydroxy-androst-5-ene, structurally related to 17beta-(Hydroxymethyl)androst-4-en-3-one acetate, was isolated from Acacia nilotica and showed anti-inflammatory activity. This suggests potential therapeutic uses in treating inflammation-related conditions (Chaubal et al., 2003).
Enzyme Inhibition : The synthesis and study of various steroidal derivatives, including 17beta-oxazolinyl steroids, revealed their potential as inhibitors of enzymes like 17alpha-hydroxylase-C17,20-lyase. This indicates potential applications in diseases where inhibition of these enzymes is beneficial (Ondré et al., 2009).
Steroid Chemistry and Mechanism
Steroid Transformation Studies : Research on the transformation of various steroids, including 17beta-acetoxy-5 alpha-androstan-3-one, by Myceliophthora thermophila fungus demonstrated modifications at all four rings of the steroid nucleus. This contributes to our understanding of steroid chemistry and potential biotechnological applications (Hunter et al., 2009).
Molecular Modeling and Synthesis : Molecular modeling of steroidal compounds like 4beta,19-dihydroxyandrost-5-en-17-one, which is structurally similar to 17beta-(Hydroxymethyl)androst-4-en-3-one acetate, provides insights into the synthesis and mechanism of action of potential aromatase inhibitors (Numazawa et al., 2002).
Eigenschaften
CAS-Nummer |
4975-51-3 |
|---|---|
Produktname |
17beta-(Hydroxymethyl)androst-4-en-3-one acetate |
Molekularformel |
C22H32O3 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]methyl acetate |
InChI |
InChI=1S/C22H32O3/c1-14(23)25-13-16-5-7-19-18-6-4-15-12-17(24)8-10-21(15,2)20(18)9-11-22(16,19)3/h12,16,18-20H,4-11,13H2,1-3H3/t16-,18+,19+,20+,21+,22-/m1/s1 |
InChI-Schlüssel |
BZOKWUURHSTMML-UFMPMKONSA-N |
Isomerische SMILES |
CC(=O)OC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES |
CC(=O)OCC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Kanonische SMILES |
CC(=O)OCC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



